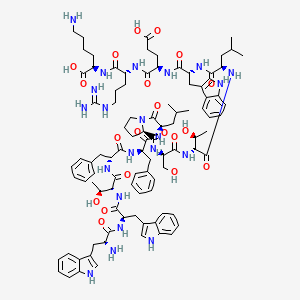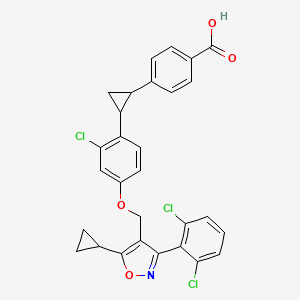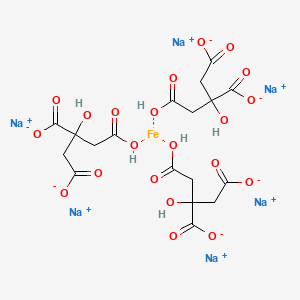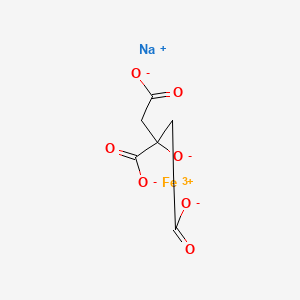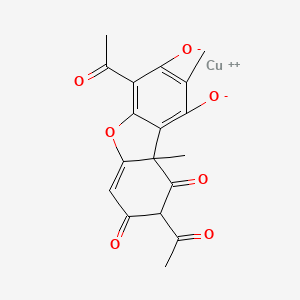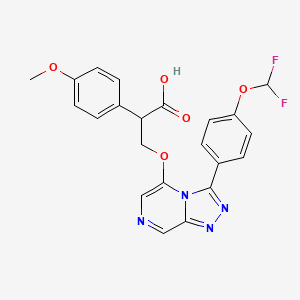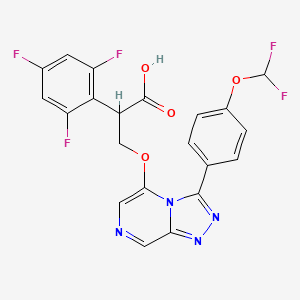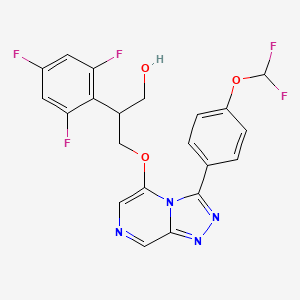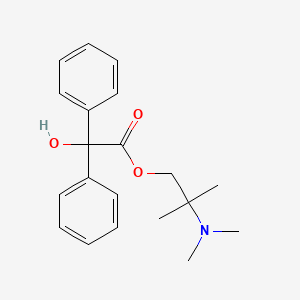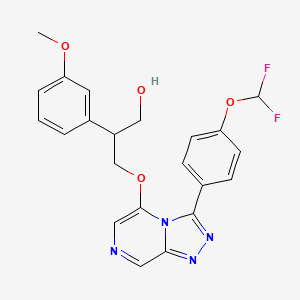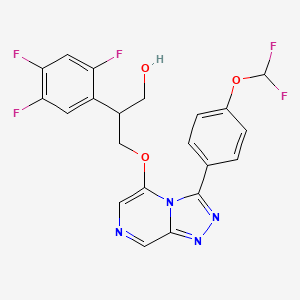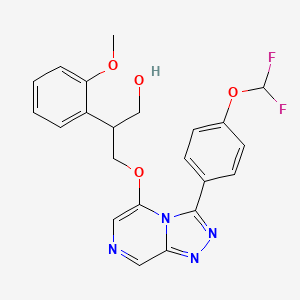
Osm-LO-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OSM-LO-4 is a compound developed as part of the Open Source Malaria (OSM) project, which aims to discover new antimalarial drugs. This compound belongs to the Series 4 triazolopyrazines, which have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of OSM-LO-4 involves multiple steps, starting with the preparation of the triazolopyrazine core. This core is then functionalized with various substituents to enhance its antimalarial activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions
OSM-LO-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
OSM-LO-4 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of triazolopyrazines.
Biology: Investigated for its effects on Plasmodium falciparum and other biological systems.
Medicine: Explored as a potential antimalarial drug with novel mechanisms of action.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of OSM-LO-4 involves the inhibition of Plasmodium falciparum’s ability to regulate intracellular sodium concentration. This is achieved through the inhibition of a specific ion pump, PfATP4, which is essential for the parasite’s survival. By disrupting this ion pump, this compound effectively kills the parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to OSM-LO-4 include other members of the Series 4 triazolopyrazines, such as OSM-LO-92, OSM-LO-93, and OSM-LO-94 .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents, which confer enhanced potency and selectivity against Plasmodium falciparum. Additionally, this compound has shown lower toxicity in mammalian cells compared to other compounds in the series .
Propriétés
Formule moléculaire |
C22H20F2N4O4 |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C22H20F2N4O4/c1-30-18-5-3-2-4-17(18)15(12-29)13-31-20-11-25-10-19-26-27-21(28(19)20)14-6-8-16(9-7-14)32-22(23)24/h2-11,15,22,29H,12-13H2,1H3 |
Clé InChI |
UTULOEBHNZHAOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(CO)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





